molecular formula C10H17NO3S B8400754 N-(3-Mercapto-2-methylpropanoyl)-N-cyclobutylglycine

N-(3-Mercapto-2-methylpropanoyl)-N-cyclobutylglycine

Cat. No. B8400754
M. Wt: 231.31 g/mol
InChI Key: HAHASCMUEWBAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Mercapto-2-methylpropanoyl)-N-cyclobutylglycine is a useful research compound. Its molecular formula is C10H17NO3S and its molecular weight is 231.31 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

2-[cyclobutyl-(2-methyl-3-sulfanylpropanoyl)amino]acetic acid

InChI

InChI=1S/C10H17NO3S/c1-7(6-15)10(14)11(5-9(12)13)8-3-2-4-8/h7-8,15H,2-6H2,1H3,(H,12,13)

InChI Key

HAHASCMUEWBAFT-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)N(CC(=O)O)C1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonia gas was bubbled through a stirred methanolic solution of N-(3-acetylthio-2-methylpropanoyl)-N-cyclobutylglycine (14.1 g, 0.052 mol) for 1 hour. This reaction mixture was left stirring 1 more hour at room temperature. Concentration on a rotary evaporator removed the remaining ammonia and most of the solvent. The residue was rediluted with methanol (500 ml) and the resultant solution was stirred with Bio-Rad AG-50W-X2 cation exchange resin (200 ml) for 1 hour. Filtration followed by concentration of the filtrate yielded 11 g (91%) of a thick yellow oil. This material was purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (25:15:25:1) as the eluent to afford 8.8 g of the compound as a very viscous colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Yield
91%

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